2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Interactions
The structural analysis of benzenesulfonamide derivatives, similar to 2-chloro-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, has shown that the crystal packing of these compounds is primarily determined by intermolecular C-H...O and C-H...π interactions, with variations influenced by the position of chlorine atoms. These findings highlight the role of such interactions in defining the solid-state structure of these molecules, contributing to our understanding of molecular assembly and interaction mechanisms (Bats, Frost, & Hashmi, 2001).
Antimicrobial and Antifungal Activity
Derivatives of benzenesulfonamide, including those with pyrazoline and pyrazole frameworks, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have shown that such compounds exhibit significant activity against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting their potential as therapeutic agents in treating infectious diseases (Hassan, 2013).
Anti-Infective Evaluation and Cytotoxicity
Research on substituted N-(pyrazin-2-yl)benzenesulfonamides has explored the impact of different linkers on antimicrobial activity. Some compounds demonstrated good antitubercular activity against M. tuberculosis H37Rv. Additionally, these compounds were examined for cytotoxicity and target specificity, identifying matrix metalloproteinase-8 as a potential target, indicating the relevance of such compounds in developing treatments for infectious diseases and their potential in targeted therapy (Bouz et al., 2019).
Synthetic Chemistry and Catalysis
The synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via gold(I)-catalyzed reactions illustrates the utility of these compounds in organic synthesis. The process involves a 1,2-alkynyl migration onto a gold carbenoid, showcasing innovative pathways in synthetic chemistry that expand the toolkit for constructing complex molecules with potential biological activity (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting they may affect pathways related to this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , indicating potential antimicrobial effects.
Properties
IUPAC Name |
2-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYSLXMWEUPSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.